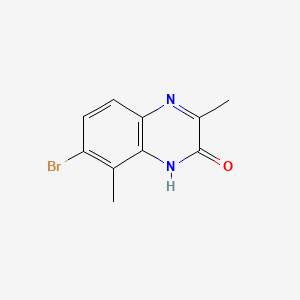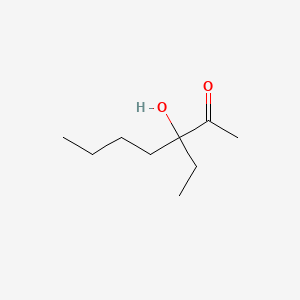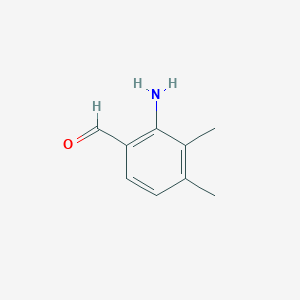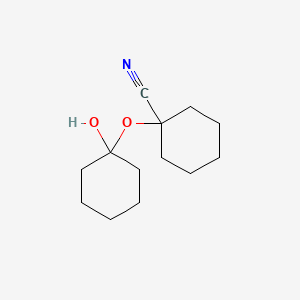![molecular formula C15H16N2OS B13945867 4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL CAS No. 754954-13-7](/img/structure/B13945867.png)
4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[1,2-d]thiazol-5-ol, 4-methyl-2-(propylamino)- is a complex organic compound that belongs to the class of naphthothiazoles This compound is characterized by its unique structure, which includes a naphthalene ring fused with a thiazole ring, and a propylamino group attached to the 2-position and a methyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-d]thiazol-5-ol, 4-methyl-2-(propylamino)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives with thioamides under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[1,2-d]thiazol-5-ol, 4-methyl-2-(propylamino)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Naphtho[1,2-d]thiazol-5-ol, 4-methyl-2-(propylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphtho[1,2-d]thiazol-5-ol, 2-methyl-
- Naphtho[1,2-d]thiazol-5-ol, 4-methyl-2-(methylamino)-
- Naphtho[1,2-d]thiazol-5-ol, 4-methyl-2-(phenylamino)-
Uniqueness
Naphtho[1,2-d]thiazol-5-ol, 4-methyl-2-(propylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
754954-13-7 |
|---|---|
Molekularformel |
C15H16N2OS |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
4-methyl-2-(propylamino)benzo[e][1,3]benzothiazol-5-ol |
InChI |
InChI=1S/C15H16N2OS/c1-3-8-16-15-17-12-10-6-4-5-7-11(10)13(18)9(2)14(12)19-15/h4-7,18H,3,8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
PSQFOBHZKKNWCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=NC2=C(S1)C(=C(C3=CC=CC=C32)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)
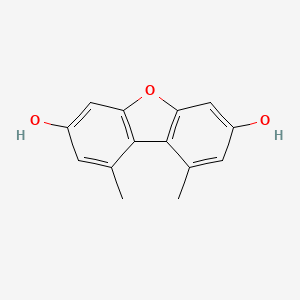
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)

![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)


